Denbufylline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Effects on the Cholinergic System

Denbufylline is primarily studied for its effects on the cholinergic system, which plays a crucial role in memory, learning, and other cognitive functions. It acts as a weak cholinesterase inhibitor, meaning it slightly increases the levels of acetylcholine, a neurotransmitter important for communication between brain cells. Studies suggest that Denbufylline may improve cognitive performance in healthy individuals and those with age-related cognitive decline.

Potential Benefits in Neurodegenerative Diseases

Further research is exploring the potential benefits of Denbufylline in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. These conditions are characterized by the loss of neurons and impaired neurotransmission, including the cholinergic system. Denbufylline's ability to modulate the cholinergic system suggests its potential to slow disease progression or alleviate symptoms [, ].

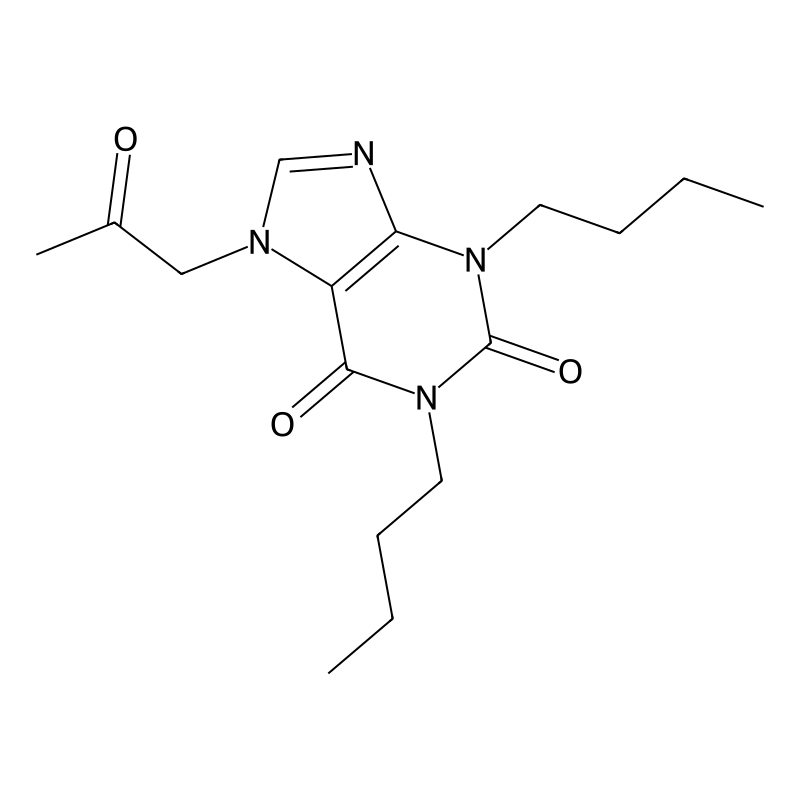

Denbufylline is a xanthine derivative with the chemical formula C₁₆H₂₄N₄O₃. It is recognized for its selective inhibition of phosphodiesterase type IV (PDE IV), which plays a critical role in the regulation of cyclic adenosine monophosphate (cAMP) levels in various biological systems. This compound is primarily noted for its bronchodilatory properties, making it a potential therapeutic agent for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Denbufylline acts as a selective inhibitor of PDE4, an enzyme responsible for breaking down cAMP within cells. By inhibiting PDE4, Denbufylline elevates intracellular cAMP levels, leading to various cellular effects depending on the tissue type []. In the airways, this translates to relaxation of smooth muscle cells, resulting in bronchodilation and improved airflow []. Additionally, Denbufylline has been shown to exhibit negative inotropic effects, meaning it reduces the force of cardiac muscle contraction, possibly by interacting with calcium channels [].

Information on the safety profile and hazards associated with Denbufylline is limited due to its lack of clinical development. However, similar xanthine derivatives can have potential side effects like nausea, vomiting, and headaches at high doses []. Further research would be needed to establish a comprehensive safety profile for Denbufylline.

Denbufylline exhibits various biological activities, primarily through its action as a phosphodiesterase inhibitor. By inhibiting PDE IV, denbufylline increases cAMP levels, which can lead to smooth muscle relaxation and bronchodilation. Additionally, it has been shown to have negative inotropic effects on the heart, indicating a potential impact on cardiac function . Research has also demonstrated its effects on cholinergic neurons in the brain, suggesting possible neuroprotective properties .

The synthesis of denbufylline typically involves multi-step organic reactions. One common method includes the alkylation of xanthine derivatives followed by selective functional group modifications. For example, a notable synthesis route involves the use of di-n-butyl derivatives and oxopropyl groups to achieve the desired chemical structure. Enantioselective synthesis methods have also been explored to produce specific hydroxy metabolites of denbufylline .

Denbufylline has several potential applications in medicine due to its pharmacological properties:

- Bronchodilator: Used in treating respiratory diseases like asthma and COPD.

- Neuroprotective Agent: Potential use in therapies aimed at protecting neuronal function.

- Bone Health: Research indicates it may help reduce bone loss, suggesting applications in osteoporosis treatment .

Interaction studies involving denbufylline have focused on its effects on various physiological systems. For instance, its role in modulating neurotransmitter levels has been investigated, particularly concerning acetylcholine content in the brain . Additionally, studies have examined its interactions with other medications and compounds that influence cAMP pathways, highlighting its importance in combination therapies for respiratory and neurological conditions.

Denbufylline belongs to a class of compounds known as xanthines, which includes several other notable derivatives. Below is a comparison with similar compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Theophylline | C₈H₈N₄O₂ | Commonly used as a bronchodilator; less selective for PDE IV. |

| Caffeine | C₈H₁₀N₄O₂ | Stimulant effects; inhibits multiple phosphodiesterases but not specifically PDE IV. |

| Pentoxifylline | C₁₃H₁₈N₄O₄ | Used for improving blood flow; non-selective PDE inhibitor. |

Uniqueness of Denbufylline: Denbufylline's selectivity for phosphodiesterase type IV distinguishes it from other xanthines like theophylline and caffeine, which are less selective and have broader effects on multiple phosphodiesterases. This selectivity may enhance its therapeutic efficacy while minimizing side effects associated with non-selective inhibition.

Denbufylline, chemically known as 1,3-dibutyl-7-(2-oxopropyl)purine-2,6-dione, emerged as a selective phosphodiesterase 4 (PDE4) inhibitor in the field of neuropharmacology research. Initially developed under the code name BRL 30892, this xanthine derivative was synthesized to target cognitive dysfunction and cerebrovascular disorders. The compound's development followed increasing recognition of PDE4's role in regulating intracellular cyclic adenosine monophosphate (cAMP) levels, which significantly influence neuronal function and cerebral hemodynamics.

Early investigations in the 1980s and 1990s focused primarily on denbufylline's ability to enhance cerebral blood flow and metabolism, positioning it as a potential therapeutic agent for dementia and related cognitive disorders. These studies revealed denbufylline's selective inhibition of PDE4, distinguishing it from broader-spectrum phosphodiesterase inhibitors such as pentoxifylline. This selectivity suggested a more targeted approach to modulating cAMP-dependent signaling pathways in the central nervous system.

The research landscape evolved significantly as scientists uncovered denbufylline's diverse pharmacological effects beyond its primary mechanism of action. Investigations expanded to explore its influence on cerebral cholinergic systems, neuroendocrine function, bone metabolism, and blood rheology. This multifaceted profile highlighted the interconnectedness of cAMP signaling across various physiological systems and emphasized denbufylline's potential utility in multiple therapeutic contexts.

Current Research Landscape

The contemporary research landscape for denbufylline encompasses several distinct but interconnected domains. Cognitive dysfunction remains a central focus, with investigations examining denbufylline's effects on memory, attention, and other cognitive processes in both animal models and human subjects. Clinical trials have evaluated its efficacy in treating various forms of dementia, including vascular dementia (VD) and dementia of the Alzheimer's type (DAT), though with mixed results.

Mechanistic studies continue to elucidate denbufylline's cellular and molecular actions. Recent research has clarified its effects on cholinergic neurotransmission, demonstrating that denbufylline enhances acetylcholine release from cerebral neurons through cAMP-dependent mechanisms. This finding holds particular significance for understanding its potential cognitive-enhancing properties, as cholinergic dysfunction represents a hallmark feature of Alzheimer's disease and related dementias.

Metabolic investigations have revealed denbufylline's complex biotransformation pathways, including the enantioselective reduction of its ketone group to form an (R)-hydroxy metabolite. This aspect of denbufylline research has advanced our understanding not only of its pharmacokinetics but also of stereoselective biotransformation processes more broadly. Innovative approaches such as using immobilized Lactobacillus kefiri cells as biocatalysts have been developed to synthesize these metabolites for further study.

Beyond neuropharmacology, denbufylline has attracted attention for its effects on bone metabolism, with studies demonstrating its ability to reduce bone loss in experimental models. This relatively unexplored aspect of denbufylline's pharmacological profile suggests potential applications in conditions characterized by accelerated bone resorption, such as osteoporosis or cancer-related bone disease.

Significance in Neuropharmacological Research

Denbufylline occupies a distinctive position in neuropharmacological research, serving as both a therapeutic candidate and an investigational tool for understanding fundamental neurobiological processes. As a selective PDE4 inhibitor, it provides valuable insights into the role of compartmentalized cAMP signaling in neuronal function, synaptic plasticity, and cognitive processes. This mechanistic understanding extends beyond denbufylline itself, informing broader research on cAMP-dependent signaling pathways in the central nervous system.

The compound's effects on cholinergic neurotransmission highlight the complex interplay between second messenger systems and neurotransmitter release mechanisms. Denbufylline increases potassium-evoked acetylcholine release from striatal neurons, demonstrating how PDE4 inhibition can modulate neurotransmitter dynamics indirectly through cAMP signaling cascades rather than through direct receptor interactions. This mechanism distinguishes denbufylline from traditional cholinergic agents like acetylcholinesterase inhibitors, which enhance cholinergic function by preventing neurotransmitter degradation.

Particularly significant is denbufylline's contribution to understanding the neurobiological basis of cognitive enhancement. Clinical trials, despite showing mixed efficacy outcomes, have provided valuable data on the cognitive effects of PDE4 inhibition in patients with dementia. One notable observation is that while denbufylline's overall effects on standardized cognitive measures did not reach statistical significance across entire study populations, subgroup analyses revealed meaningful improvements in some patients. This heterogeneity in treatment response underscores the complex, multifactorial nature of cognitive disorders and highlights the need for more personalized approaches to cognitive enhancement therapies.

Denbufylline research has also illuminated important neuroendocrine mechanisms, particularly involving the hypothalamo-pituitary-adrenal (HPA) axis. Studies demonstrating denbufylline's potent activation of this system have enhanced our understanding of how PDE4 regulates stress hormone secretion and related neuroendocrine functions. These findings suggest potential applications in stress-related disorders and endocrine dysfunction while also raising important considerations about the systemic effects of PDE4 inhibition.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

Preparation of enantiopure (R)-hydroxy metabolite of denbufylline using immobilized Lactobacillus kefiri DSM 20587 as a catalyst

Elzbieta Pekala, Joachim C Burbiel, Christa E MüllerPMID: 18973221 DOI: 10.1002/chir.20665

Abstract

Lactobacillus kefiri DSM 20587 cells were immobilized in calcium alginate and carrageenan. The immobilized cells were used as biocatalysts for the enantioselective reduction of the methyl ketone group of denbufylline to synthesize the enantiopure (R)-hydroxy metabolite: (-)-1,3-dibutyl-7-((2'R)-hydroxypropyl)-1H-purine-2,6(3H,7H)-dione (1). The experimental conditions for the biotransformation were optimized. As denbufylline is insoluble in aqueous media, the influence of cosolvents (dimethylsulfoxide (DMSO), acetonitrile) and different concentrations of each solvent in the reaction mixture on the yield and enantiomeric excess of the final biotransformation product was studied. The maximum biotransformation yield (96-98%) and highest enantioselectivity (96% ee) for the obtained metabolite were reached using DMSO as a cosolvent at a concentration of 7.5% (v/v) in the presence of L. kefiri immobilized either in calcium alginate or in carrageenan. The absolute configuration of the stereogenic center of 1 was determined by applying Mosher's method.Correlation between emetic effect of phosphodiesterase 4 inhibitors and their occupation of the high-affinity rolipram binding site in Suncus murinus brain

Ryo Hirose, Haruhiko Manabe, Hiromi Nonaka, Koji Yanagawa, Kaori Akuta, Soichiro Sato, Etsuo Ohshima, Michio IchimuraPMID: 17658510 DOI: 10.1016/j.ejphar.2007.06.045

Abstract

We employed an ex vivo [(3)H]rolipram binding experiment to elucidate the mechanism of emetic activity of phosphodiesterase 4 inhibitors. In Suncus murinus (an insectivore used for evaluation of emesis), emetic potential as well as ability to occupy the high-affinity rolipram binding site in brain membrane fraction in vivo were determined for phosphodiesterase 4 inhibitors. In vitro, [(3)H]rolipram bound to the membrane fraction of S. murinus brain with high affinity and its value was comparable to that for rat brain (K(d)=3.6 nM and 3.5 nM, respectively). The test compounds included denbufylline, rolipram, piclamilast, CDP840 and KF19514, each of which possessed similar affinities for the rolipram binding sites in both S. murinus and rat brain. In S. murinus, these compounds induced emesis via intraperitoneal administration. Their ED(50) values were as follows: denbufylline (1.4 mg/kg), rolipram (0.16 mg/kg), piclamilast (1.8 mg/kg), CDP840 (20 mg/kg), and KF19514 (0.030 mg/kg). In addition, these compounds occupied the high-affinity rolipram binding site in vivo as detected by dose-dependent reduction in capacity of ex vivo [(3)H]rolipram binding in brain membrane fractions. A clear correlation was observed between dose required to induce emesis and that to occupy the high-affinity rolipram binding site for individual phosphodiesterase 4 inhibitors. We conclude that the emetic effect of phosphodiesterase 4 inhibitors is caused at least in part via binding to the high-affinity rolipram binding site in brain in vivo.Regulation of human skin mast cell histamine release by PDE inhibitors

N Eskandari, R Bastan, P T PeachellPMID: 24231152 DOI: 10.1016/j.aller.2013.07.011

Abstract

Mast cell and basophiles are thought to be central to inflammation that has an allergic basis as allergens activate these cells in an IgE-dependent manner to generate mediators such as histamine, eicosanoids and cytokines. Phosphodiesterase (PDE) is known to exist as multiple molecular forms of enzyme that metabolise the second messengers. Studies of our own have shown that, of a variety of isoform-selective drugs, the PDE4-selective inhibitors, such as rolipram, attenuate the IgE-mediated release of histamine from human basophiles but not from human lung mast cells (HLMC). The main aim of the present study was to characterise the type and role of PDEs regulating human skin mast cells by using selective and non-selective PDE inhibitors.Cells were pre-treated for 15 min with these agents and then challenged with an optimal releasing concentration of anti IgE (1:300) for a further 25 min for the release of histamine.

The data show that all the selective PDE-inhibitor compounds (10(-5)M) were ineffective whereas the non-selective PDE inhibitor, theophylline (10(-3)M), inhibited histamine release from HSMC (74 ± 4% inhibition; p<0.05). None of the selective PDE inhibitors had any effect on histamine release from HLMC whereas, in basophiles, compounds with activity at PDE 4 (rolipram, denbufylline, Ro-2017, Org 30029) were effective inhibitors of histamine release.

The data suggest that unlike most inflammatory cells, PDE-selective inhibitors are ineffective stabilisers of HSMC activity which is similar to HLMC.

Sustained buccal delivery of the hydrophobic drug denbufylline using physically cross-linked palmitoyl glycol chitosan hydrogels

Lee Martin, Clive G Wilson, Fariba Koosha, Ijeoma F UchegbuPMID: 12551702 DOI: 10.1016/s0939-6411(02)00118-2

Abstract

A physically cross-linked palmitoyl glycol chitosan hydrogel has been evaluated as a controlled release system for the delivery of hydrophobic drugs via the buccal route. Samples of palmitoyl glycol chitosan (GCP) with diminishing hydrophobicity (GCP12>GCP11>GCP21) were synthesized, characterized by (1)H nuclear magnetic resonance and hydrogels prepared by freeze-drying an aqueous dispersion of the polymer in the presence of a model hydrophobic drug denbufylline and in some cases the soluble detergent sodium glycodeoxycholate (GDC). GDC was employed as a penetration enhancer. Gels were analysed for hydration, erosion, mucoadhesion and imaged by scanning electron microscopy. The buccal absorption of denbufylline from GCP12, denbufylline, GDC (20:12:1.5) formulations was also investigated in the rabbit model with Carbopol 974NF (CP), denbufylline, GDC (60:36:4) tablets used as controls. Denbufylline reduced the porosity, erosion and hydration of the gels while GDC increased the hydration and erosion. All gels were mucoadhesive but less so than the control CP tablets. Denbufylline was detected 0.5 h after dosing with the GCP12 formulation and delivery was sustained for at least 5 h after dosing. In comparison delivery from the CP tablets was not sustained and was first detected 1 h after dosing.Pyrazolopyrimidine-2,4-dione sulfonamides: novel and selective calcitonin inducers

Adam M Gilbert, Stephen Caltabiano, Frank E Koehn, Zhen-jia Chen, Gerardo D Francisco, John W Ellingboe, Yogendra Kharode, AnnaMarie Mangine, Rita Francis, Mark TrailSmith, David GralnickPMID: 12014973 DOI: 10.1021/jm010554s

Abstract

A series of pyrazolo[4,3-d]pyrimidine sulfonamides and pyrazolo[3,4-d]pyrimidine sulfonamides have been synthesized. These compounds increase transcription of a calcitonin-luciferase promoter and production of cellular calcitonin in a calcitonin-secretion/RIA assay with minimized phosphodiesterase type 4 inhibitory activity at 30 microM as compared to structurally related xanthine methylene ketones such as denbufyllene. These two series are notable examples of small molecules that act as CT-inducers, a method to potentially treat bone loss diseases.Anti-TNF-alpha properties of new 9-benzyladenine derivatives with selective phosphodiesterase-4- inhibiting properties

J M Reimund, P Raboisson, G Pinna, C Lugnier, J J Bourguignon, C D MullerPMID: 11606060 DOI: 10.1006/bbrc.2001.5786

Abstract

In inflammatory cells, intracellular cAMP concentration is regulated by cyclic nucleotide phosphodiesterases 4. Therefore, PDE4 inhibition appears as a rational goal for treating acute or chronic inflammatory diseases. Selective PDE4 inhibitors have been developed, but due to unwanted side effects, search for new selective PDE4-inhibitors had to be pursued. Recently, Boichot et al. (J. Pharmacol. Exp. Ther. (2000) 292, 647-653) showed that 9-benzyladenine derivatives are selective PDE4 inhibitors. In vivo data in animals suggested that they may induce fewer side effects (emesis). We examined the effects of new 9-benzyladenines on TNF-alpha, interleukin (IL)-1beta, IL-6 and IL-8 production by lipopolysaccharide-activated peripheral blood mononuclear cells, and compared them to other PDEs inhibitors. Selected potent 9-benzyladenines, strongly inhibited TNF-alpha production. Interleukin-1beta, IL-6, and IL-8 production was not significantly affected. Our results suggest that some of these new adenines (i.e., NCS 675 and NCS 700), may be potential therapeutic candidates for the treatment of inflammatory diseases.Denbufylline in dementia: a double-blind controlled study

T A Treves, A D KorczynPMID: 10559567 DOI: 10.1159/000017197

Abstract

The xanthine derivative denbufylline has been evaluated in the treatment of cognitive dysfunction in 110 patients with vascular or mixed dementia (VD) and 226 patients with dementia of the Alzheimer type (DAT). After a run-in period of 4 weeks, during which all patients received placebo, the patients were randomly allocated to denbufylline 25, 50 or 100 mg or to placebo given twice daily for 16 weeks. By the end of the study (completed by 68% of the patients), but also at enrollment, the scores obtained on the Mini-Mental State Examination (MMSE) were higher among those who had received denbufylline than among those who had received placebo, but the differences were not statistically significant; a dose effect of denbufylline was not observed and there was no significant difference in the mean scores of the digit substitution subtest (DSST) of the Wechsler memory test. The responses of patients with VD were similar to those of patients with DAT. When patients were compared in terms of those who received denbufylline versus those who received placebo, improvement in the MMSE scores was observed in 46% of the patients who received placebo and 67% among those who received denbufylline (p < 0.05). An inverse relationship was found between the improvement that occurred during the run-in period and that observed by the end of the study, had the patients received denbufylline or placebo. No major adverse event was ascribed to denbufylline. In conclusion, denbufylline was not deemed efficacious in the treatment of DAT or VD, although patients who received denbufylline tended to improve in terms of cognitive scores, but the effects were not statistically significant. MMSE scores were found to be higher among patients who received denbufylline when these latter were combined as a single group, regardless of their diagnosis or dosage regimen. A placebo effect was observed in about half the patients who completed the study. Copyrightz1999S.KargerAG, BaselActivity of cyclic AMP phosphodiesterases and adenylyl cyclase in peripheral nerve after crush and permanent transection injuries

R S Walikonis, J F PodusloPMID: 9535895 DOI: 10.1074/jbc.273.15.9070

Abstract

Recent studies demonstrate that cAMP levels are tightly controlled during demyelination and remyelination in Schwann cells as cAMP decreases to 8-10% of normal following both sciatic nerve crush or permanent transection injury and only begins to increase in the crushed nerve after remyelination (Poduslo, J. F., Walikonis, R. S., Domec, M., Berg, C. T., and Holtz-Heppelmann, C. J. (1995) J. Neurochem. 65, 149-159). To investigate the mechanisms responsible for this change in cAMP levels, cAMP phosphodiesterase (PDE) and adenylyl cyclase activities were determined before and after sciatic nerve injury. Basal cAMP PDE activity in soluble endoneurial homogenates of normal nerve was 34.9 +/- 1.9 pmol/mg of protein/min (chi +/- S.E.; n = 10). This activity increased about 3-fold within 6 days following both injuries. Basal PDE activity remained elevated in the transected nerve, but declined to 70 pmol/mg of protein/min in the crushed nerve at 21 and 35 days following injury. Isozyme-specific inhibitors and stimulators were used to identify the PDE families in the sciatic nerve. The low Km cAMP-specific (PDE4) and the Ca2+/calmodulin-stimulated (PDE1) families were found to predominate in assays using endoneurial homogenates. The PDE4 inhibitor rolipram also increased cAMP levels significantly after incubation of endoneurial tissue with various isozyme-specific inhibitors, indicating that PDE4 plays a major role in determining cAMP levels. PDE4 mRNA was localized by in situ hybridization to cells identified as Schwann cells by colabeling of S100, a Schwann cell specific protein. Adenylyl cyclase activity declined following injury, from 3.7 pmol/mg of protein/min in normal nerve to 0.70 pmol/mg/min by 7 days following injury. Both decreased synthesis and increased degradation contribute, therefore, to the reduced levels of cAMP following peripheral nerve injury and are likely critical to the process of Wallerian degeneration.Suppression of granulocyte/macrophage colony-stimulating factor release from human monocytes by cyclic AMP-elevating drugs: role of interleukin-10

P M Seldon, M A GiembyczPMID: 11522597 DOI: 10.1038/sj.bjp.0704238

Abstract

1. Granulocyte/macrophage colony-stimulating factor (GM-CSF) is a pro-inflammatory cytokine secreted by cells of the monocyte/macrophage lineage and has been implicated in the pathogenesis of bronchitis and asthma. 2. In the present study we have evaluated the effect of several cyclic AMP-elevating agents on lipopolysaccharide (LPS)-induced GM-CSF release from human monocytes and the extent to which the anti-inflammatory cytokine, interleukin (IL)-10, is involved. 3. LPS evoked a concentration-dependent generation of GM-CSF from human monocytes that was inhibited, at the mRNA and protein level, by 8-Br-cyclic AMP, cholera toxin, prostaglandin E2 (PGE2) and a number of structurally dissimilar phosphodiesterase (PDE) 4 inhibitors. 4. Pre-treatment of monocytes with a concentration of an anti-IL-10 monoclonal antibody that abolished the inhibitory action of a maximally effective concentration of exogenous human recombinant IL-10, significantly augmented LPS-induced GM-CSF generation. This effect was associated with a parallel upwards displacement of the concentration-response curves that described the inhibition of GM-CSF by PGE2, 8-Br-cyclic AMP and the PDE4 inhibitor, rolipram, without significantly changing the potency of any drug. Consequently, the maximum percentage inhibition of GM-CSF release was reduced. Further experiments established that the reduction in the maximum inhibition of GM-CSF release seen in anti-IL-10-treated cells was not due to functional antagonism as rolipram, PGE2 and 8-Br-cyclic AMP were equi-effective at all concentrations of LPS studied. 5. These data indicate that cyclic AMP-elevating drugs attenuate the elaboration of GM-CSF from LPS-stimulated human monocytes by a mechanism that is not mediated via IL-10. Suppression of GM-CSF from monocytes may explain, at least in part, the efficacy of PDE4 inhibitors in clinical trials of chronic obstructive pulmonary disease.Disease progression in MRL/lpr lupus-prone mice is reduced by NCS 613, a specific cyclic nucleotide phosphodiesterase type 4 (PDE4) inhibitor

Thérèse Keravis, Fanny Monneaux, Issaka Yougbaré, Lucien Gazi, Jean-Jacques Bourguignon, Sylviane Muller, Claire LugnierPMID: 22247763 DOI: 10.1371/journal.pone.0028899